

Bioequivalence Assessment of Two Fixed-Dose Combination Tablets of Melitracen and Flupentixol

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Compound of Interest

Compound Name: Melitracen Hydrochloride

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A comprehensive bioequivalence study was conducted to compare a test and a reference fixed-dose combination (FDC) tablet, each containing 10 mg of Melitracen and 0.5 mg of Flupentixol.^{[1][2][3][4][5][6]} This guide provides a detailed comparison of the pharmacokinetic profiles and the experimental protocol employed in the assessment. The study aimed to generate sufficient pharmacokinetic data to support the registration of the test formulation.^{[2][3][5]}

The study concluded that the test and reference FDC products are bioequivalent in terms of the rate and extent of drug absorption under both fasted and fed conditions.^{[1][2][4]} The 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the key pharmacokinetic parameters (C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$) for both Melitracen and Flupentixol were all within the acceptable range of 80% to 125%.^{[1][2][4]} Both formulations were well-tolerated by the healthy volunteers.^{[2][4][5]}

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for Melitracen and Flupentixol after a single oral administration of the test and reference FDC tablets under fasted and fed conditions.

Table 1: Pharmacokinetic Parameters of Melitracen (10 mg) Under Fasted and Fed Conditions

Parameter	Condition	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
C _{max} (ng/mL)	Fasted	14.8 ± 4.5	14.5 ± 4.2	101.8% (94.5% - 109.7%)
Fed	12.1 ± 3.9	11.8 ± 3.5	102.5% (95.1% - 110.4%)	
AUC _{0-t} (ng·h/mL)	Fasted	283 ± 85	279 ± 79	101.2% (96.8% - 105.8%)
Fed	298 ± 91	292 ± 88	102.1% (97.5% - 106.9%)	
AUC _{0-∞} (ng·h/mL)	Fasted	301 ± 92	298 ± 87	101.0% (96.5% - 105.7%)
Fed	315 ± 96	310 ± 94	101.9% (97.2% - 106.8%)	
T _{max} (h)	Fasted	4.0 (2.0 - 6.0)	4.0 (2.0 - 6.0)	-
Fed	5.0 (3.0 - 8.0)	5.0 (3.0 - 8.0)	-	
t _{1/2} (h)	Fasted	19.8 ± 5.1	20.1 ± 5.3	-
Fed	20.5 ± 5.4	20.8 ± 5.6	-	

Data presented for T_{max} are median (range). C_{max}, AUC_{0-t}, and AUC_{0-∞} are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

Table 2: Pharmacokinetic Parameters of Flupentixol (0.5 mg) Under Fasted and Fed Conditions

Parameter	Condition	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	Fasted	0.48 ± 0.15	0.47 ± 0.14	102.3% (95.8% - 109.2%)
Fed	0.55 ± 0.17	0.53 ± 0.16	103.8% (97.2% - 110.8%)	
AUC0-t (ng·h/mL)	Fasted	22.6 ± 7.1	22.1 ± 6.8	102.0% (97.4% - 106.8%)
Fed	25.8 ± 8.0	25.1 ± 7.7	102.8% (98.1% - 107.7%)	
AUC0-∞ (ng·h/mL)	Fasted	24.5 ± 7.8	24.0 ± 7.5	101.9% (97.2% - 106.8%)
Fed	27.9 ± 8.7	27.2 ± 8.4	102.6% (97.9% - 107.5%)	
Tmax (h)	Fasted	4.0 (2.0 - 8.0)	4.0 (2.0 - 8.0)	-
Fed	4.0 (2.0 - 8.0)	4.0 (2.0 - 8.0)	-	
t½ (h)	Fasted	34.2 ± 9.8	34.9 ± 10.1	-
Fed	35.1 ± 10.2	35.8 ± 10.5	-	

Data presented for Tmax are median (range). Cmax, AUC0-t, and AUC0-∞ are presented as geometric mean ± standard deviation. The bioequivalence assessment is based on the 90% Confidence Interval of the Geometric Mean Ratio.

Experimental Protocols

Study Design

The bioequivalence of the two FDC tablets was evaluated through a single-dose, randomized, open-label, two-period crossover study.^{[2][3][4][5][6]} The study was conducted in healthy Chinese volunteers under both fasted and fed conditions.^{[2][3][4][5]} A total of 24 subjects were

enrolled in the fasted study and another 24 in the fed study.[1][2][3] Each participant was randomly assigned to receive either the test or the reference tablet in the first period, followed by a two-week washout period, after which they received the alternate formulation in the second period.[1][2][3]

Dosing and Sample Collection

A single oral dose of either the test or the reference FDC tablet (10 mg Melitracen / 0.5 mg Flupentixol) was administered to the subjects.[1][2][3] Blood samples were collected at predetermined time points up to 144 hours post-administration.[1][2][3]

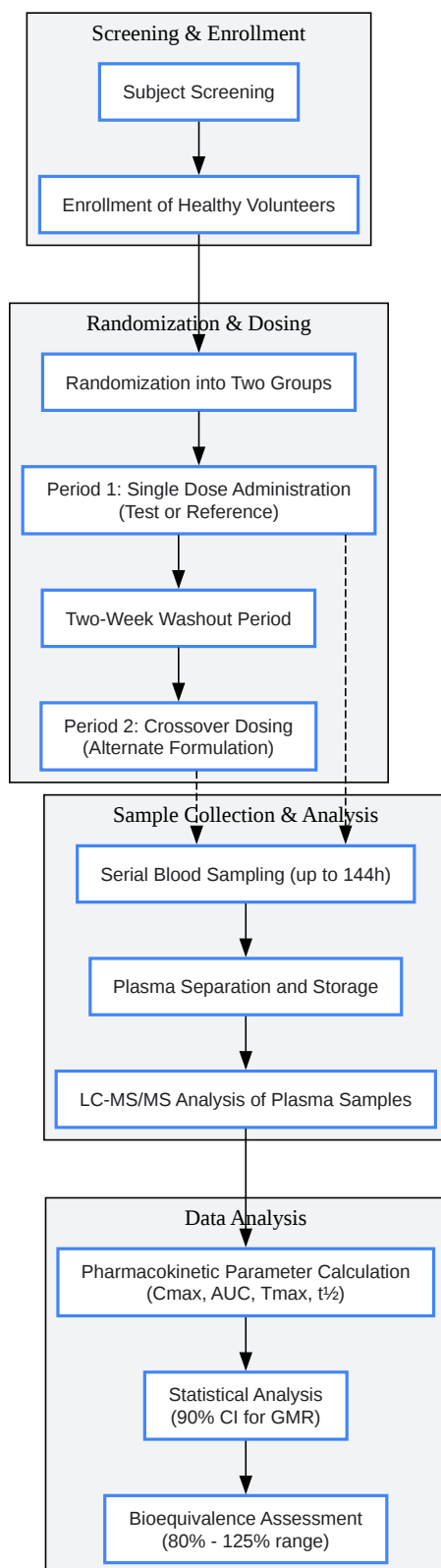
Analytical Method

The concentrations of Melitracen and Flupentixol in plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8] The method demonstrated a linearity range of 0.100–100 ng/mL for Melitracen and 0.0100–10.0 ng/mL for Flupentixol.[9]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using a non-compartmental method.[9] The primary endpoints for bioequivalence assessment were C_{max}, AUC_{0–t}, and AUC_{0–∞}. [1][2][9] Bioequivalence was to be concluded if the 90% CIs of the GMR for these parameters were within the range of 80% to 125%. [2][4]

Experimental Workflow



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Caption: Workflow of the two-period crossover bioequivalence study.

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